molecular formula C17H12N2O4 B11702237 (4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11702237
M. Wt: 308.29 g/mol
InChI Key: OHWUCLHWQHYSFN-GDNBJRDFSA-N
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Description

(4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a 2-methylphenyl group and a 4-nitrobenzylidene group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-methylphenylacetic acid with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazole derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the nitro and oxazole groups suggests potential activity against various diseases, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one: Unique due to the presence of both 2-methylphenyl and 4-nitrobenzylidene groups.

    2-Phenyl-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one: Lacks the 2-methyl group.

    2-(2-Methylphenyl)-4-benzylidene-1,3-oxazol-5(4H)-one: Lacks the nitro group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

(4Z)-2-(2-methylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12N2O4/c1-11-4-2-3-5-14(11)16-18-15(17(20)23-16)10-12-6-8-13(9-7-12)19(21)22/h2-10H,1H3/b15-10-

InChI Key

OHWUCLHWQHYSFN-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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